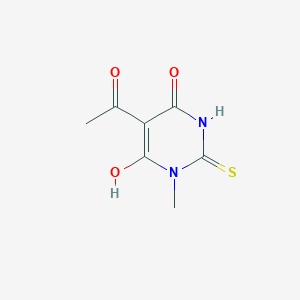
1-Amino-3-methylcyclobutane-1-carboxylic acid
Overview
Description
1-Amino-3-methylcyclobutane-1-carboxylic acid is a chemical compound with the molecular weight of 165.62 . It is also known as Norvaline, a non-proteinogenic amino acid that belongs to the cyclobutane family .
Molecular Structure Analysis
The InChI code for 1-Amino-3-methylcyclobutane-1-carboxylic acid is1S/C6H11NO2.ClH/c1-4-2-6 (7,3-4)5 (8)9;/h4H,2-3,7H2,1H3, (H,8,9);1H . This indicates the presence of a cyclobutane ring with an amino group and a carboxylic acid group attached to it. Physical And Chemical Properties Analysis
1-Amino-3-methylcyclobutane-1-carboxylic acid has a molecular weight of 165.62 .Scientific Research Applications
Synthesis and Physical-Chemical Properties
1-Amino-3-methylcyclobutane-1-carboxylic acid and its analogs have been the subject of synthesis and study for their unique physical-chemical properties. For example, research by Chernykh et al. (2016) on the synthesis of cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids highlighted the significance of the stereochemistry in determining their physical properties, such as pKa values (Chernykh et al., 2016).
Structural Study and Synthesis Techniques
The structural features of cyclobutane amino acids, including their stereoselective synthesis, have been explored extensively. Izquierdo et al. (2005) investigated the synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into rigid beta-peptides. This research contributes to our understanding of how the cyclobutane ring influences the structure and rigidity of these molecules (Izquierdo et al., 2005).
Improved Synthesis for Medical Applications
The improved synthesis of anti-1-amino-3-[18F]fluorocyclobutyl-1-carboxylic acid (FACBC), as explored by McConathy et al. (2003), is noteworthy. They developed a high stereoselectivity synthesis suitable for large-scale preparations, which is a crucial step towards the production of FACBC for human use, particularly in medical imaging techniques like positron emission tomography (PET) (McConathy et al., 2003).
Exploration of Conformational Properties
The study of the conformational properties of 1-aminocyclobutane-1-carboxylic acid and its derivatives is vital for understanding their biological applications. Casanovas et al. (2006) used quantum mechanical calculations to determine the conformational preferences of the N-acetyl-N′-methylamide derivative of 1-aminocyclobutane-1-carboxylic acid, providing insights into its backbone flexibility and stability in different environments (Casanovas et al., 2006).
Safety and Hazards
properties
IUPAC Name |
1-amino-3-methylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-4-2-6(7,3-4)5(8)9/h4H,2-3,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYEVJUNRHIMXRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![Ethyl 3-[(3-methoxypropyl)amino]propanoate](/img/structure/B3108906.png)






